2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol
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Overview
Description
2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H13F2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms on the piperidine ring and an ethanol group makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,3-difluoropiperidine with ethylene oxide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 2-(3,3-Difluoropiperidin-4-yl)acetaldehyde or 2-(3,3-Difluoropiperidin-4-yl)acetic acid.
Reduction: Formation of 2-(3,3-Difluoropiperidin-4-yl)ethane.
Substitution: Formation of 2-(3,3-Dichloropiperidin-4-yl)ethan-1-ol or other halogenated derivatives.
Scientific Research Applications
2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The ethanol group may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol
- 1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
- 2-(2,3-difluoropyridin-4-yl)ethan-1-ol
Uniqueness
2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethanol group. This combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H13F2NO |
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Molecular Weight |
165.18 g/mol |
IUPAC Name |
2-(3,3-difluoropiperidin-4-yl)ethanol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-6(7)2-4-11/h6,10-11H,1-5H2 |
InChI Key |
RWAFKEJACICZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1CCO)(F)F |
Origin of Product |
United States |
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